BenchChemオンラインストアへようこそ!

Erythromycinlactobionate(200MG)

Pediatric Infectious Disease Mycoplasma pneumoniae Macrolide Comparative Efficacy

This 200 mg Erythromycin Lactobionate USP Reference Standard (Catalog No. 1247003) is manufactured under ISO 17034 accreditation and designated for official USP-NF compendial tests. Unlike pharmaceutical-grade bulk material, this analytical standard provides certified potency (≥525 µg/mg), identity (IR), and purity specifications essential for assay calibration, system suitability, and method validation. The water-soluble lactobionate salt form is analytically distinct from erythromycin base or gluceptate, ensuring reproducible chromatography. Ideal for QC labs requiring compendial traceability.

Molecular Formula C49H87NO24
Molecular Weight 1074.2 g/mol
Cat. No. B7805088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycinlactobionate(200MG)
Molecular FormulaC49H87NO24
Molecular Weight1074.2 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C49H87NO24/c1-14-29-49(10,65)40(61)22(4)31(54)20(2)16-47(8,64)41(74-45-32(55)26(50(11)12)15-21(3)67-45)23(5)38(24(6)43(62)70-29)71-30-17-48(9,66-13)42(25(7)68-30)73-44(63)36(59)35(58)39(27(53)18-51)72-46-37(60)34(57)33(56)28(19-52)69-46/h20-30,32-42,45-46,51-53,55-61,64-65H,14-19H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27?,28-,29-,30+,32-,33+,34+,35?,36?,37-,38-,39?,40-,41-,42+,45+,46+,47-,48-,49-/m1/s1
InChIKeyZOWKWHZAPGESFN-VMIFCBPZSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin Lactobionate (200 mg) Product Overview: Injectable Macrolide for Severe Infections


Erythromycin lactobionate, a water-soluble macrolide antibiotic produced by Streptomyces erythraeus, is formulated as a sterile lyophilized powder for intravenous administration [1]. The compound functions as a 50S ribosomal subunit protein synthesis inhibitor and is indicated when oral administration is not possible or when immediate high serum levels are required for severe infections, including Legionnaires' disease and Mycoplasma pneumoniae pneumonia [2]. The 200 mg presentation serves as a United States Pharmacopeia (USP) Reference Standard for analytical testing and quality control applications .

Erythromycin Lactobionate (200 mg): Why Salt Form and Compendial Grade Dictate Selection


Substitution among macrolide antibiotics or erythromycin salt forms is not pharmacologically or analytically interchangeable. Erythromycin base exhibits poor aqueous solubility (very slightly soluble in water) and gastric acid instability, precluding intravenous administration [1]. Among water-soluble salts for parenteral use—specifically erythromycin lactobionate and erythromycin gluceptate—clinically meaningful differences exist in reconstitution behavior, pH profile, and compendial specifications that affect formulation compatibility and analytical reproducibility [2]. Furthermore, reference standard-grade material (200 mg USP Reference Standard) is manufactured under ISO 17034 accreditation with certified potency and purity specifications, distinct from pharmaceutical-grade bulk material intended for compounding or clinical use . Generic substitution without verification of salt identity and compendial grade introduces risk of assay failure, potency deviation, or formulation incompatibility.

Erythromycin Lactobionate (200 mg): Quantitative Differentiation Evidence Versus Comparators


Erythromycin Lactobionate vs. Azithromycin: Clinical Response Rates in Pediatric Mycoplasma pneumoniae Pneumonia

In a real-world evidence study comparing intravenous erythromycin lactobionate versus intravenous azithromycin in hospitalized children with Mycoplasma pneumoniae pneumonia (MPP), erythromycin lactobionate demonstrated a clinical response rate of 91.3% (42/46 patients) compared to 89.1% (41/46 patients) for azithromycin, with no statistically significant difference between treatment arms [1]. The defervescence time was 2.1 ± 0.8 days for erythromycin versus 2.3 ± 0.9 days for azithromycin [1].

Pediatric Infectious Disease Mycoplasma pneumoniae Macrolide Comparative Efficacy

Erythromycin Lactobionate Reference Standard: Compendial Potency Specification

USP Sterile Erythromycin Lactobionate monograph specifies a minimum potency of 525 μg of erythromycin (C₃₇H₆₇NO₁₃) per mg, calculated on the anhydrous basis [1]. The finished dosage form (Erythromycin Lactobionate for Injection) must contain 90.0% to 120.0% of the labeled erythromycin amount [2]. British Pharmacopoeia (Ph. Eur. monograph 1098) specifies a sum of erythromycins A, B, and C expressed as lactobionates of 93.0% to 102.0% (anhydrous substance), with erythromycin B lactobionate ≤5.0% and erythromycin C lactobionate ≤5.0% [3].

Analytical Chemistry Quality Control Pharmaceutical Analysis

Erythromycin Lactobionate Reconstituted Solution Stability: Room Temperature Data

Reconstituted erythromycin lactobionate solutions demonstrate defined stability windows: 50 mg/mL solution maintains stability at room temperature for 24 hours, while 1-2 mg/mL diluted solutions maintain erythromycin activity unchanged for 24 hours at 25°C [1]. Stability data from Stabilis.org confirm 50 mg/mL solutions stable for 24 hours at 2-8°C, with extended stability data available for frozen storage conditions [2]. The reconstituted solution pH specification is 6.5-7.5 at 50 mg erythromycin per mL [3].

Pharmaceutical Compounding Stability Studies Intravenous Admixture

Erythromycin Lactobionate Intravenous Infusion: Local Tolerability and Concentration-Dependent Effects

A double-blind randomized study (n=40 healthy subjects) evaluated local side effects during 30-minute intravenous infusions of 1 g erythromycin lactobionate in 0.9% NaCl at two volumes. Local side effects (pain at infusion site, erythema) occurred in 63% of 120 mL infusions versus 45% of 250 mL infusions, representing a marginal reduction of 18 percentage points with lower concentration [1]. Systemic side effects (abdominal cramps, nausea, vomiting, dizziness, profuse sweating) occurred in 95% of 120 mL infusions and 80% of 250 mL infusions during the first 79 infusions [1].

Drug Safety Infusion Tolerability Clinical Pharmacology

Erythromycin Lactobionate Pharmacokinetics: Serum Concentration-Time Profile

Intravenous infusion of 500 mg erythromycin lactobionate at a constant rate over 1 hour in fasting adults produces mean serum erythromycin levels of approximately 7 mcg/mL at 20 minutes, 10 mcg/mL (Cmax) at 1 hour, 2.6 mcg/mL at 2.5 hours, and 1 mcg/mL at 6 hours [1]. From 12% to 15% of intravenously administered erythromycin is excreted in active form in the urine [1]. Biliary excretion produces mean bile levels approximately ten times higher than corresponding serum concentrations 1 hour after intravenous administration [2].

Pharmacokinetics Intravenous Antibiotics Therapeutic Drug Monitoring

Erythromycin Lactobionate Antimicrobial Spectrum: MIC Values for Atypical Pathogens

Representative minimum inhibitory concentration (MIC) values for erythromycin against key atypical respiratory pathogens are: Mycoplasma pneumoniae MIC range 0.0019 μg/mL to 0.0078 μg/mL; Legionella pneumophila MIC range 0.008 μg/mL to 1 μg/mL . FDA labeling confirms erythromycin is active against Legionella pneumophila and Mycoplasma pneumoniae in clinical infections [1].

Antimicrobial Susceptibility MIC Testing Atypical Respiratory Pathogens

Erythromycin Lactobionate (200 mg): Validated Applications for Procurement Decision-Making


Analytical Reference Standard for USP Compendial Testing

The 200 mg Erythromycin Lactobionate USP Reference Standard (Catalog No. 1247003) is designated for use in conducting official USP-NF tests and assays specified in USP monographs for Sterile Erythromycin Lactobionate and Erythromycin Lactobionate for Injection . This standard supports potency determination (≥525 μg erythromycin per mg), identification by infrared absorption spectrophotometry, bacterial endotoxins testing (≤1.0 USP Endotoxin Unit per mg), pH measurement (6.5-7.5), water content determination (≤5.0%), and related substances analysis . The standard is manufactured under ISO 17034 accreditation and is not intended for human or animal administration .

Method Validation for Erythromycin Lactobionate Quantification

Based on the compendial specifications detailed in Section 3 (Evidence Item 2), this reference standard enables method validation for HPLC assays quantifying erythromycins A, B, and C as lactobionates (BP/Ph. Eur. specification: sum 93.0%-102.0%; B ≤5.0%; C ≤5.0%) . The standard supports calibration curve construction for potency assays, system suitability testing, and forced degradation studies. The defined stability of reconstituted solutions (24 hours at room temperature for 50 mg/mL; 24 hours at 25°C for 1-2 mg/mL dilutions) provides a validated window for analytical workflow scheduling [1].

Clinical Formulary Evaluation for Severe Legionnaires' Disease

Based on the pharmacokinetic data (Evidence Item 5: Cmax ~10 μg/mL at 1 hour with 500 mg IV infusion) and antimicrobial susceptibility data (Evidence Item 6: L. pneumophila MIC 0.008-1 μg/mL), erythromycin lactobionate provides therapeutic concentrations exceeding MIC values for Legionella pneumophila [1]. FDA labeling indicates Legionnaires' disease caused by Legionella pneumophila as an approved indication when oral administration is not possible or immediate high serum levels are required [1]. Dosing for severe infections is 15-20 mg/kg/day intravenously, with higher doses up to 4 g/day for severe cases [1].

Pediatric Mycoplasma pneumoniae Pneumonia Treatment

Based on the head-to-head comparison data (Evidence Item 1), intravenous erythromycin lactobionate achieves a clinical response rate of 91.3% in hospitalized children with Mycoplasma pneumoniae pneumonia, demonstrating equivalence to intravenous azithromycin (89.1%) . Defervescence occurs within 2.1 ± 0.8 days . The recommended pediatric intravenous dose is 15-20 mg/kg/day for severe infections [1]. This evidence supports erythromycin lactobionate as a clinically validated option when formulary considerations or cost factors favor erythromycin over newer macrolides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycinlactobionate(200MG)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.